molecular formula C11H6F3NO2 B6308762 1-Nitro-8-(trifluoromethyl)naphthalene CAS No. 569-97-1

1-Nitro-8-(trifluoromethyl)naphthalene

Cat. No. B6308762
CAS RN: 569-97-1
M. Wt: 241.17 g/mol
InChI Key: KVSLVSIJMOWWJT-UHFFFAOYSA-N
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Description

1-Nitro-8-(trifluoromethyl)naphthalene (1-NTFN) is a synthetic compound that is used in a variety of scientific research applications. It is a nitro-aromatic compound with a trifluoromethyl group attached to a naphthalene ring structure. It is a colorless, volatile, and flammable liquid that has been used in numerous studies due to its unique chemical structure and properties.

Scientific Research Applications

1-Nitro-8-(trifluoromethyl)naphthalene has been used in a variety of scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic reactions, and in the study of the properties of aromatic compounds. It has also been used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a building block in the synthesis of other nitroaromatic compounds.

Mechanism of Action

1-Nitro-8-(trifluoromethyl)naphthalene has been shown to act as an electron-withdrawing group, which can increase the reactivity of the molecule. This increased reactivity can lead to increased reactivity of other molecules that are bound to the this compound molecule, resulting in increased rates of reaction.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects, such as increased cell membrane permeability, increased enzyme activity, and increased metabolic activity. It has also been shown to induce apoptosis in certain types of cells, and to have some anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-Nitro-8-(trifluoromethyl)naphthalene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also a relatively stable compound, and it is not very toxic. The main limitation of this compound is that it is a volatile compound, and it can easily evaporate and be lost during the course of an experiment.

Future Directions

The future of research involving 1-Nitro-8-(trifluoromethyl)naphthalene could include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. It could also be used in the synthesis of other nitroaromatic compounds, and in the study of the properties of aromatic compounds. Additionally, it could be used in the development of new organic reactions, and as a reagent in organic reactions. Finally, it could be used to study the mechanism of action of other nitroaromatic compounds, and to further our understanding of the structure-activity relationships of these compounds.

Synthesis Methods

1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized using a variety of methods, such as the reaction of 1-nitronaphthalene with trifluoromethyl iodide, the reaction of 1-nitronaphthalene with trifluoromethyl sulfate, and the reaction of 1-nitronaphthalene with trifluoromethanesulfonyl chloride. All of these methods require the use of a solvent, such as acetonitrile or dimethylformamide, and a catalyst, such as potassium carbonate or potassium hydroxide.

properties

IUPAC Name

1-nitro-8-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSLVSIJMOWWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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